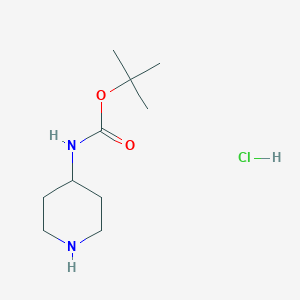

4-Maleimidophenylacetic acid hydrazide

Overview

Description

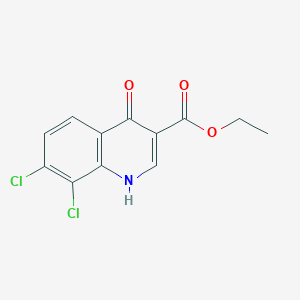

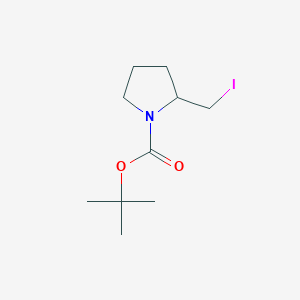

4-Maleimidophenylacetic acid hydrazide (MPBH) is a heterobifunctional crosslinker containing sulfhydryl-reactive maleimide and carbonyl-reactive hydrazide moieties . Maleimides react with free sulfhydryls (-SH) to form stable thioether bonds. Hydrazide groups react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .

Synthesis Analysis

The synthesis of 4-Maleimidophenylacetic acid hydrazide involves the reaction of 4-maleimidophenylacetic acid with hydrazide . In one study, four maleimide derivatives of the anticancer drug doxorubicin were prepared in which 3-maleimidobenzoic acid or 4-maleimidophenylacetic acid was bound to the 3’-amino position of doxorubicin through a benzoyl or phenylacetyl amide bond . Another method involves the use of suitable aldehydes with hydrazides in various organic solvents like ethanol, methanol, or butanol .

Chemical Reactions Analysis

4-Maleimidophenylacetic acid hydrazide can react with free sulfhydryls to form stable thioether bonds and with carbonyls to form stable hydrazone bonds . In the context of doxorubicin derivatives, the amide or hydrazone bond is stable at pH 7.4, whereas the hydrazone bond is acid-sensitive .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Maleimidophenylacetic acid hydrazide include a density of 1.4±0.1 g/cm³, a boiling point of 548.9±43.0 °C at 760 mmHg, and a flash point of 285.7±28.2 °C . It has a molar refractivity of 63.0±0.3 cm³, a polar surface area of 93 Ų, and a molar volume of 172.7±3.0 cm³ .

Scientific Research Applications

Antimicrobial Activity

Hydrazide–hydrazones possess a wide spectrum of bioactivity, including antibacterial, antitubercular, and antifungal properties . They have been found to be effective against various bacterial strains such as S. aureus, S. pneumoniae, E. coli, and P. aeruginosa .

Anticancer Activity

Hydrazide–hydrazones also exhibit anticancer properties . While the specific anticancer activity of 4-Maleimidophenylacetic acid hydrazide is not mentioned, it’s possible that it could have similar properties due to its hydrazide–hydrazone moiety.

Anti-inflammatory Activity

These compounds have been reported to have anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases.

Anticonvulsant Activity

Hydrazide–hydrazones are known to have anticonvulsant properties . They could potentially be used in the treatment of epilepsy and other seizure disorders.

Antidepressant Activity

These compounds have been reported to have antidepressant properties . They could potentially be used in the treatment of depression and other mood disorders.

Antiviral Activity

Hydrazide–hydrazones have been reported to have antiviral properties . They could potentially be used in the treatment of various viral infections.

Antiprotozoal Activity

These compounds have been reported to have antiprotozoal properties . They could potentially be used in the treatment of diseases caused by protozoan parasites.

Synthesis of Heterocyclic Systems

Hydrazide–hydrazones are versatile compounds for the synthesis of heterocyclic systems . They are used in the preparation of metal complexes and are used as ligands in coordination chemistry .

Safety And Hazards

The safety data sheet for 4-Maleimidophenylacetic acid hydrazide indicates that it should not be released into the environment . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If swallowed, the mouth should be washed out with copious amounts of water for at least 15 minutes .

properties

IUPAC Name |

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c13-14-10(16)7-8-1-3-9(4-2-8)15-11(17)5-6-12(15)18/h1-6H,7,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCRRPOBKJECNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363617 | |

| Record name | 4-Maleimidophenylacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Maleimidophenylacetic acid hydrazide | |

CAS RN |

188944-35-6 | |

| Record name | 4-Maleimidophenylacetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)

![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)

![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)

![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)